molecular formula C16H11NO4S2 B11710352 4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl furan-2-carboxylate

4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl furan-2-carboxylate

Cat. No.: B11710352
M. Wt: 345.4 g/mol
InChI Key: CBAFQPVCJDQMPM-UKTHLTGXSA-N
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Description

4-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL FURAN-2-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL FURAN-2-CARBOXYLATE typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve microwave-assisted synthesis to enhance reaction rates and yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to improve efficiency and scalability. Solvent selection, temperature control, and purification steps, such as recrystallization or chromatography, are critical to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL FURAN-2-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiazolidinone moiety to its corresponding thiazolidine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for esterification and hydrolysis, and specific oxidizing or reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom in the thiazolidinone ring can yield sulfoxides or sulfones, while reduction can lead to thiazolidine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL FURAN-2-CARBOXYLATE is unique due to its combination of a furan ring, a thiazolidinone moiety, and a phenyl group.

Properties

Molecular Formula

C16H11NO4S2

Molecular Weight

345.4 g/mol

IUPAC Name

[4-[(E)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C16H11NO4S2/c1-17-14(18)13(23-16(17)22)9-10-4-6-11(7-5-10)21-15(19)12-3-2-8-20-12/h2-9H,1H3/b13-9+

InChI Key

CBAFQPVCJDQMPM-UKTHLTGXSA-N

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=C(C=C2)OC(=O)C3=CC=CO3)/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)OC(=O)C3=CC=CO3)SC1=S

Origin of Product

United States

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